

theoretical properties of 1,3,4-Oxathiazinane 3,3-dioxide

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Compound of Interest

Compound Name: 1,3,4-Oxathiazinane 3,3-dioxide

Cat. No.: B1322079

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An In-depth Technical Guide on the Theoretical Properties of **1,3,4-Oxathiazinane 3,3-dioxide**

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive theoretical overview of the core chemical and physical properties of **1,3,4-Oxathiazinane 3,3-dioxide**. While direct experimental and computational data for this specific heterocyclic compound are limited in publicly accessible literature, this guide extrapolates its theoretical characteristics based on established principles of organic chemistry, computational modeling of analogous structures, and available information on its derivatives. This document aims to serve as a foundational resource for researchers interested in the potential applications of this scaffold, particularly in medicinal chemistry and drug development.

Introduction

1,3,4-Oxathiazinane 3,3-dioxide is a six-membered saturated heterocyclic compound containing one oxygen, one nitrogen, and one sulfur atom, with the sulfur atom in a sulfone oxidation state.^[1] The arrangement of these heteroatoms imparts unique stereoelectronic properties to the ring system, making it an intriguing scaffold for chemical synthesis and biological applications. The presence of the sulfone group, a known pharmacophore, suggests potential for hydrogen bonding and metabolic stability, which are desirable features in drug design.^[1] Derivatives of the **1,3,4-oxathiazinane 3,3-dioxide** core have been investigated for their antineoplastic and antibacterial activities, highlighting the therapeutic potential of this heterocyclic system.^[2]

Molecular Structure and Conformation

The fundamental structure of **1,3,4-Oxathiazinane 3,3-dioxide** is depicted below.

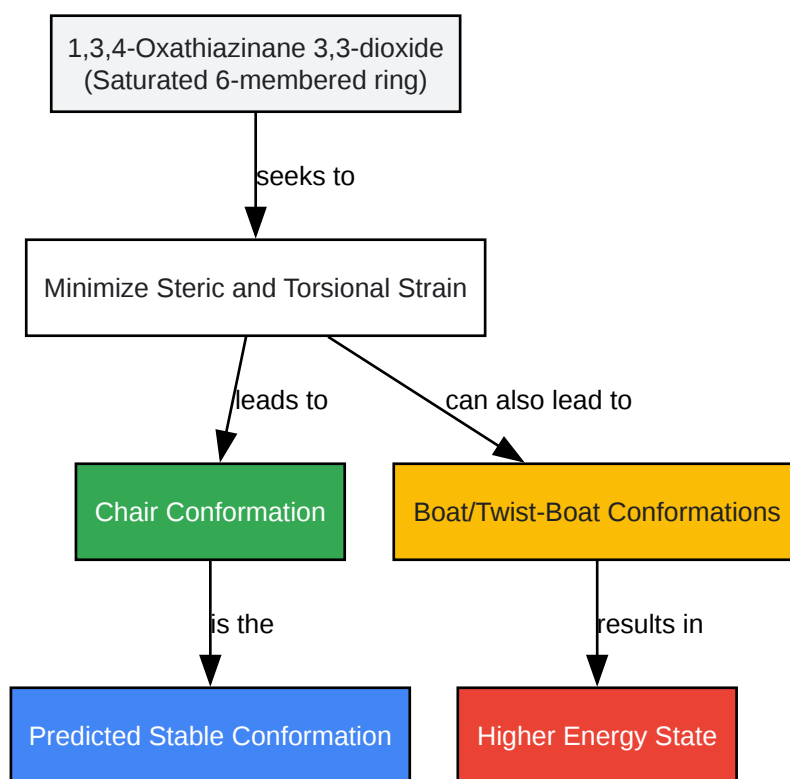
Property	Value
Molecular Formula	C ₃ H ₇ NO ₃ S
Molecular Weight	137.16 g/mol
CAS Number	863015-82-1
IUPAC Name	1,3,4-Oxathiazinane 3,3-dioxide

Data sourced from PubChem CID 22018516.[\[3\]](#)

Conformational Analysis

Saturated six-membered rings typically adopt a chair conformation to minimize steric and torsional strain. Based on computational studies of similar oxathiazinane dioxide heterocycles, it is predicted that **1,3,4-Oxathiazinane 3,3-dioxide** will predominantly exist in a chair conformation. This conformation is expected to be of lower energy compared to boat or twist-boat conformations.

The diagram below illustrates the logical workflow for predicting the stable conformation of **1,3,4-Oxathiazinane 3,3-dioxide**.



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Predicted Conformational Stability Workflow

Predicted Spectroscopic Properties

While experimental spectra for **1,3,4-Oxathiazinane 3,3-dioxide** are not readily available, its characteristic spectroscopic features can be predicted based on the functional groups present and data from analogous compounds.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is expected to show complex multiplets for the methylene protons due to spin-spin coupling. The chemical shifts would be influenced by the adjacent heteroatoms.

Protons	Predicted Chemical Shift (ppm)	Multiplicity
-CH ₂ -O-	3.5 - 4.5	m
-N-CH ₂ -S-	2.8 - 3.5	m
-NH-	1.5 - 3.0	br s
-S-CH ₂ -C-	2.5 - 3.2	m

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum would show distinct signals for the three carbon atoms in the ring.

Carbon	Predicted Chemical Shift (ppm)
-CH ₂ -O-	60 - 75
-N-CH ₂ -S-	40 - 55
-S-CH ₂ -C-	35 - 50

Predicted Infrared (IR) Spectral Data

The IR spectrum will be characterized by the strong absorptions of the sulfone group and the N-H bond.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H stretch	3300 - 3400	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium-Strong
S=O stretch (asymmetric)	1300 - 1350	Strong
S=O stretch (symmetric)	1120 - 1160	Strong
C-O stretch	1050 - 1150	Strong
C-N stretch	1020 - 1250	Medium

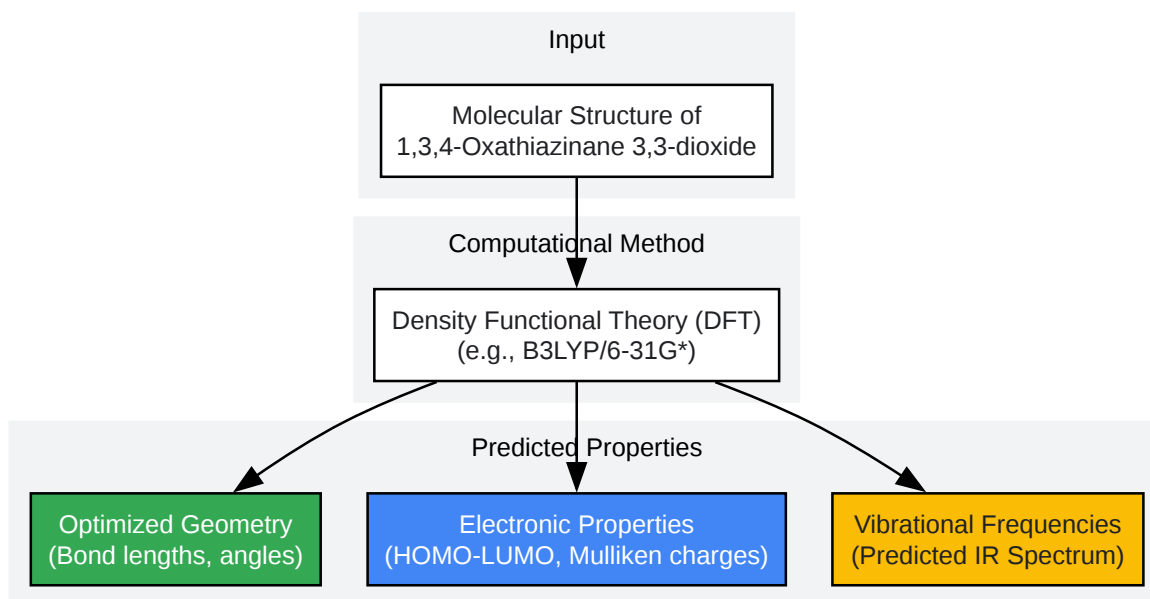
Electronic Properties

The electronic properties of **1,3,4-Oxathiazinane 3,3-dioxide** are significantly influenced by the electronegative oxygen and nitrogen atoms and the electron-withdrawing sulfone group. A theoretical approach to understanding these properties involves Density Functional Theory (DFT) calculations.

Molecular Orbital Analysis

A qualitative molecular orbital diagram would show the Highest Occupied Molecular Orbital (HOMO) localized primarily on the non-bonding electrons of the nitrogen and oxygen atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the σ^* orbitals of the ring and influenced by the sulfone group. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability. DFT studies on similar saturated heterocycles containing sulfur and nitrogen suggest that the introduction of a sulfone group generally lowers the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

The logical relationship for a theoretical DFT analysis is outlined below.



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Workflow for Theoretical DFT Analysis

Synthesis

The synthesis of **1,3,4-Oxathiazinane 3,3-dioxide** can be achieved via the hydrogenation of its N-benzyl protected precursor.

Experimental Protocol: Synthesis of 1,3,4-Oxathiazinane 3,3-dioxide

This protocol is based on the debenzylation of 4-benzyl-**1,3,4-oxathiazinane 3,3-dioxide**.

Materials:

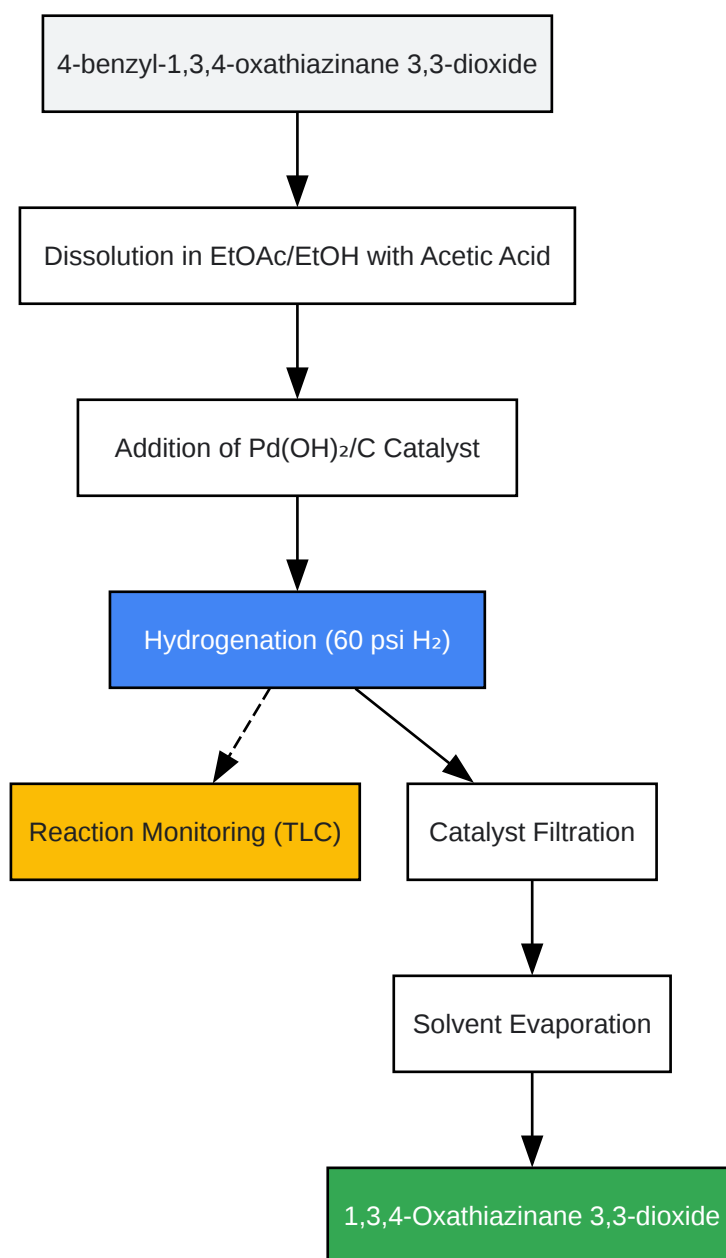
- 4-benzyl-**1,3,4-oxathiazinane 3,3-dioxide**
- Ethyl acetate
- Absolute ethanol
- Acetic acid
- 20% Palladium(II) hydroxide on carbon
- Hydrogen gas
- Argon gas

Procedure:

- Dissolve 4-benzyl-**1,3,4-oxathiazinane 3,3-dioxide** in a mixture of ethyl acetate and absolute ethanol.
- Add a catalytic amount of acetic acid to the solution.
- De-gas the solution by applying a vacuum and purging with argon.
- Add 20% palladium(II) hydroxide on carbon to the reaction mixture.

- Place the reaction mixture on a hydrogenation apparatus under a hydrogen pressure of 60 psi.
- Shake the reaction for approximately 21 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield **1,3,4-Oxathiazinane 3,3-dioxide**.

The synthesis workflow is visualized in the following diagram.



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Synthesis Workflow Diagram

Potential Applications in Drug Development

The **1,3,4-oxathiazinane 3,3-dioxide** scaffold holds promise in medicinal chemistry. The cyclic sulfone moiety is a key structural feature in several bioactive molecules.[4] Derivatives of this core have shown potential as both antineoplastic and antibacterial agents.[2] The mechanism of action for some of these derivatives is thought to involve the generation of reactive oxygen

species (ROS). This suggests that the core scaffold could be a valuable starting point for the design of novel therapeutics targeting diseases where oxidative stress plays a role.

Conclusion

This technical guide has provided a theoretical framework for understanding the properties of **1,3,4-Oxathiazinane 3,3-dioxide**. While direct experimental data is sparse, by drawing parallels with related heterocyclic systems, we can predict its conformational preferences, spectroscopic signatures, and electronic characteristics. The synthetic route is established, and the potential for this scaffold in drug discovery is evident from the biological activities of its derivatives. Further experimental and computational studies are warranted to fully elucidate the properties of this intriguing molecule and unlock its full potential in chemical and pharmaceutical research.

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